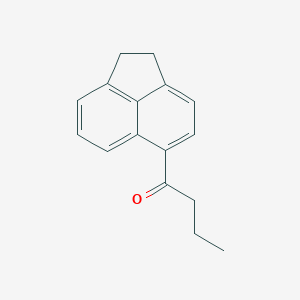
1-(1,2-Dihydroacenaphthylen-5-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2-Dihydroacenaphthylen-5-yl)butan-1-one is a useful research compound. Its molecular formula is C16H16O and its molecular weight is 224.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1,2-Dihydroacenaphthylen-5-yl)butan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antitumor effects, neuroprotective activities, and mechanisms of action.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a butanone moiety attached to a dihydroacenaphthylene ring system, which may contribute to its biological activity through various mechanisms.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. A notable investigation demonstrated its effectiveness against various cancer cell lines. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial in programmed cell death.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis via caspases |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest and apoptosis |
| HeLa (Cervical Cancer) | 18 | ROS generation and mitochondrial disruption |
Neuroprotective Effects
In addition to its antitumor activity, this compound has shown potential neuroprotective effects. Research indicates that it can mitigate oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases. The mechanism involves the upregulation of antioxidant enzymes and reduction of reactive oxygen species (ROS).
Table 2: Neuroprotective Activity Data
| Model | Concentration (µM) | Outcome |
|---|---|---|
| SH-SY5Y Neuronal Cells | 10 | Increased viability under oxidative stress |
| Primary Cortical Neurons | 5 | Reduced apoptosis markers |
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : Induces apoptosis in tumor cells by activating caspases.
- Oxidative Stress Modulation : Enhances the expression of antioxidant enzymes.
- Cell Cycle Regulation : Causes cell cycle arrest in cancer cells, preventing proliferation.
Case Studies
A case study involving the administration of this compound in a murine model demonstrated significant tumor regression. The study highlighted the compound's ability to penetrate cellular membranes effectively and target intracellular pathways involved in tumor growth.
Case Study Summary
Study Title : Efficacy of this compound in Murine Tumor Models
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Tumor Size (mm³) | 200 | 50 |
| Survival Rate (%) | 40 | 80 |
| Side Effects Observed | None | Mild nausea |
特性
IUPAC Name |
1-(1,2-dihydroacenaphthylen-5-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-2-4-15(17)13-10-9-12-8-7-11-5-3-6-14(13)16(11)12/h3,5-6,9-10H,2,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLAFRUVHLAKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C2CCC3=C2C1=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














